molecular formula C30H56N6O7 B14476861 L-Valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valine CAS No. 66211-37-8

L-Valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valine

Cat. No.: B14476861
CAS No.: 66211-37-8
M. Wt: 612.8 g/mol
InChI Key: BGFLUGRJSNQPLF-BTNSXGMBSA-N
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Description

L-Valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valine is a synthetic peptide composed of six valine amino acids linked together Valine is one of the essential amino acids, meaning it cannot be synthesized by the human body and must be obtained through diet

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first valine is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next valine is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide length is achieved.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can be used to modify the peptide’s structure, such as reducing disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Substitution reactions often require specific coupling reagents and protecting groups to ensure selectivity.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can lead to the formation of reduced peptides with altered structural properties.

Scientific Research Applications

L-Valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valine has several applications in scientific research:

    Chemistry: It is used as a model compound to study peptide synthesis and reactions.

    Biology: Researchers use it to investigate protein-protein interactions and peptide-based drug design.

    Industry: The compound can be used in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valine depends on its interaction with biological molecules. It can bind to specific receptors or enzymes, influencing various molecular pathways. The exact mechanism may vary based on the context of its use, such as in drug design or biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-valine: A shorter peptide with only two valine residues.

    L-Valyl-L-valyl-L-valine: A tripeptide with three valine residues.

    L-Valyl-L-valyl-L-valyl-L-valine: A pentapeptide with five valine residues.

Uniqueness

L-Valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valine is unique due to its length and repetitive valine sequence, which can influence its structural and functional properties. This makes it a valuable tool for studying the effects of peptide length and composition on biological activity.

Properties

CAS No.

66211-37-8

Molecular Formula

C30H56N6O7

Molecular Weight

612.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C30H56N6O7/c1-13(2)19(31)25(37)32-20(14(3)4)26(38)33-21(15(5)6)27(39)34-22(16(7)8)28(40)35-23(17(9)10)29(41)36-24(18(11)12)30(42)43/h13-24H,31H2,1-12H3,(H,32,37)(H,33,38)(H,34,39)(H,35,40)(H,36,41)(H,42,43)/t19-,20-,21-,22-,23-,24-/m0/s1

InChI Key

BGFLUGRJSNQPLF-BTNSXGMBSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)N

Origin of Product

United States

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